GY1-22

DNAJA1 inhibitor mutp53 degradation protein-protein interaction

GY1-22 is a uniquely selective research probe that targets the druggable glycine/phenylalanine-rich pocket of DNAJA1, disrupting its chaperone-mediated stabilization of the oncogenic R175H conformational mutant of p53 (mutp53R175H). Unlike broad-spectrum p53-MDM2 antagonists (e.g., Nutlin-3) or pan-chaperone inhibitors (e.g., HSP90 inhibitors), GY1-22 acts exclusively at the DNAJA1-mutp53 interface, preventing mutp53 stabilization without causing global chaperone degradation. Its in vivo efficacy at 1 mg/kg IP with a favorable safety margin (no toxicity at 10 mg/kg) and demonstrated pharmacodynamic markers (mutp53 depletion, Waf1p21 induction, cyclin D1 suppression) make it the definitive chemical tool for validating mutp53R175H dependency in pancreatic, colon, and other mutp53-addicted cancer models.

Molecular Formula C23H20N4OS
Molecular Weight 400.5g/mol
Cat. No. B405446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGY1-22
Molecular FormulaC23H20N4OS
Molecular Weight400.5g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H20N4OS/c1-2-8-17(9-3-1)28-15-14-27-21-13-7-6-12-20(21)26-23(27)29-16-22-24-18-10-4-5-11-19(18)25-22/h1-13H,14-16H2,(H,24,25)
InChIKeySAJTUGXPTDYULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GY1-22: A Small Molecule Inhibitor of the DNAJA1-mutp53R175H Interaction for Targeted Cancer Research


GY1-22 is a small molecule inhibitor that specifically disrupts the protein-protein interaction between the DNAJA1 chaperone and the R175H conformational mutant of p53 (mutp53R175H) . This compound binds to a druggable pocket in the glycine/phenylalanine-rich region of DNAJA1 that is critical for stabilizing oncogenic mutp53, thereby promoting mutp53 degradation and restoring wild-type p53 tumor suppressor signaling . GY1-22 is primarily utilized as a chemical probe in preclinical cancer research, particularly in models of pancreatic and colon cancers driven by gain-of-function mutp53 .

Why Generic DNAJA1 or p53 Pathway Inhibitors Cannot Substitute for GY1-22 in Targeted mutp53R175H Degradation Studies


Compounds that broadly target the p53-MDM2 axis (e.g., Nutlin-3, RG7112) or general chaperone inhibitors (e.g., HSP90 inhibitors like ganetespib) exhibit distinct mechanisms of action that do not recapitulate the specific disruption of the DNAJA1-mutp53R175H interaction achieved by GY1-22 . Similarly, other DNAJA1-binding molecules such as PLIHZ and PLTFBH engage the J-domain of DNAJA1 rather than the mutp53-interacting pocket, resulting in different selectivity profiles across conformational versus DNA-contact mutp53 mutants . Therefore, substituting GY1-22 with an in-class analog or a broader pathway inhibitor will not yield the same quantitative mutp53R175H depletion and downstream signaling outcomes, potentially confounding experimental interpretation .

Quantitative Differentiation of GY1-22: Head-to-Head and Cross-Study Evidence for Scientific Selection


Unique Binding Site Differentiation: GY1-22 Targets the DNAJA1-mutp53R175H Interaction Pocket, Not the J-Domain

GY1-22 binds to a druggable pocket in the DNAJA1 glycine/phenylalanine-rich region that is essential for stabilizing the DNAJA1-mutp53R175H complex, as validated by site-directed mutagenesis . In contrast, PLIHZ and PLTFBH bind to the J-domain of DNAJA1 and reduce overall DNAJA1 protein levels . This mechanistic divergence suggests GY1-22 may exhibit distinct selectivity for conformational mutp53 mutants compared to DNA contact mutants, though direct comparative selectivity data are not yet published .

DNAJA1 inhibitor mutp53 degradation protein-protein interaction

Cell Growth Inhibition Potency in mutp53-Driven Pancreatic Cancer: GY1-22 IC50 of 28 µM in P03 Cells

In mutp53-driven P03 pancreatic cancer cells, GY1-22 exhibits dose-dependent inhibition of cell growth with an IC50 of 28 µM after 24 hours of treatment . This is approximately 7,000-fold less potent than the HSP90 inhibitor ganetespib, which has an IC50 of ~4 nM in OSA8 cells and degrades mutp53 with >50-fold higher potency than 17AAG . The higher IC50 of GY1-22 is expected for a targeted PPI inhibitor and indicates a different therapeutic window and potential for reduced off-target toxicity compared to pan-chaperone inhibitors.

pancreatic cancer cell viability mutp53 addiction

In Vivo Tumor Growth Inhibition: GY1-22 at 1 mg/kg IP Daily Reduces P03 Xenograft Growth Comparable to DNAJA1 Knockout

In C57BL/6J mice bearing subcutaneous P03 pancreatic cancer xenografts, daily intraperitoneal administration of GY1-22 at 1 mg/kg for 2 weeks significantly inhibited tumor growth, with an effect magnitude comparable to that of DNAJA1 knockout . In contrast, PLIHZ and PLTFBH have not been reported to demonstrate in vivo tumor growth inhibition in peer-reviewed studies to date . This established in vivo efficacy at a low dose provides a critical advantage for researchers requiring a tool compound with validated pharmacodynamic activity in animal models.

xenograft model tumor growth inhibition in vivo efficacy

Favorable In Vivo Safety Profile: LD50 of 1240 mg/kg in Rats and No Toxicity at 10 mg/kg in Mice

GY1-22 demonstrates a wide safety margin in rodents, with an LD50 of 1240 mg/kg in rats and no observed gross or histological toxicity in mice treated with 10 mg/kg IP daily for two weeks . For comparison, the efficacious dose (1 mg/kg) is 10-fold below the no-observed-adverse-effect level (NOAEL) and over 1,000-fold below the LD50. While direct comparator toxicity data for other DNAJA1 inhibitors are not available, this favorable therapeutic index supports the use of GY1-22 in chronic dosing studies where cumulative toxicity could confound results.

toxicity LD50 safety margin

Biochemical Selectivity: GY1-22 Reduces mutp53R175H Protein but Fails to Degrade mutp53 After Interface Mutation

GY1-22 treatment reduces mutp53R175H protein levels in a dose-dependent manner in P03 and LS123 cells, but this effect is abrogated when critical residues in the DNAJA1-mutp53R175H interface are mutated (e.g., E198K) . This demonstrates that GY1-22 acts specifically through the identified druggable pocket rather than through off-target effects. In contrast, PLIHZ and PLTFBH reduce DNAJA1 levels globally, which may affect other client proteins of the HSP40 chaperone system .

mutp53 degradation protein stability site-directed mutagenesis

GY1-22 Application Scenarios: From Preclinical Cancer Biology to Drug Discovery Screening


Validating the DNAJA1-mutp53R175H Interaction as a Therapeutic Target in Pancreatic and Colorectal Cancer

Researchers can use GY1-22 to chemically validate the dependency of mutp53-driven cancer cell lines (e.g., P03, LS123) on the DNAJA1-mutp53 interaction. Treatment with GY1-22 reduces mutp53 protein levels, induces Waf1p21, and suppresses cyclin D1, providing a clear pharmacodynamic readout for target engagement . This application is supported by the compound's demonstrated in vitro and in vivo activity specifically in models expressing the R175H mutation .

Comparative Tool Compound Studies to Dissect Chaperone-Dependent mutp53 Stabilization Pathways

Scientists comparing GY1-22 with J-domain binders (PLIHZ, PLTFBH) or HSP90 inhibitors (ganetespib) can delineate the distinct roles of DNAJA1's mutp53-interacting pocket versus its general chaperone function in stabilizing oncogenic mutp53 . GY1-22's unique binding site makes it the only commercially available probe for specifically disrupting the DNAJA1-mutp53 interface without degrading the entire chaperone .

In Vivo Pharmacodynamic and Efficacy Studies in Xenograft Models of mutp53R175H-Positive Tumors

Given its established in vivo efficacy at 1 mg/kg IP with no observed toxicity at 10 mg/kg, GY1-22 is suitable for tumor growth inhibition studies and biomarker analysis in mouse xenograft models . Researchers can assess mutp53 degradation, target gene expression changes, and tumor regression over multi-week treatment periods, leveraging the compound's favorable safety margin .

Screening for Synthetic Lethal Partners of DNAJA1 Inhibition in mutp53-Driven Cancers

The modest cytotoxicity of GY1-22 as a single agent (IC50 28 µM) makes it an ideal tool for combination screens to identify drugs that synergize with DNAJA1-mutp53 disruption . High-throughput screening libraries can be tested in the presence of sub-IC50 concentrations of GY1-22 to uncover synthetic lethal interactions that may inform rational combination therapies for tumors addicted to mutp53 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for GY1-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.